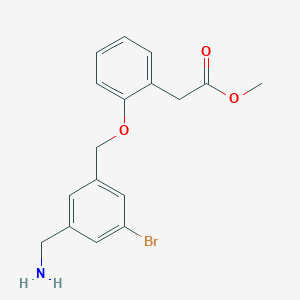

Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate

Description

Methyl 2-(2-((3-(aminomethyl)-5-bromobenzyl)oxy)phenyl)acetate is a brominated aromatic ester with a complex structure featuring an aminomethyl-substituted benzyl ether linkage. Its bromine atom and ester group make it amenable to further functionalization, such as cross-coupling reactions or hydrolysis to carboxylic acids.

Properties

Molecular Formula |

C17H18BrNO3 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

methyl 2-[2-[[3-(aminomethyl)-5-bromophenyl]methoxy]phenyl]acetate |

InChI |

InChI=1S/C17H18BrNO3/c1-21-17(20)9-14-4-2-3-5-16(14)22-11-13-6-12(10-19)7-15(18)8-13/h2-8H,9-11,19H2,1H3 |

InChI Key |

XIDCLHLAGXNJPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CN)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features include a brominated benzyl ether, an aminomethyl group, and a methyl ester. Below is a comparative analysis with three analogous compounds, highlighting differences in substituents, synthetic routes, and properties:

Table 1: Structural and Functional Comparison

Key Observations

Synthetic Pathways: The target compound likely shares synthetic steps with methyl 2-benzoylamino-3-oxobutanoate derivatives, such as condensation reactions with aromatic amines (e.g., 3-aminomethyl-5-bromobenzyl derivatives) . Cyclization agents like polyphosphoric acid (PPA), used in synthesizing imidazoles and oxazoles , may also apply to forming its benzyl ether or aminomethyl linkages.

Functional Group Impact: Bromine vs. Chlorine: Bromine’s higher atomic weight and polarizability enhance electrophilic substitution reactivity compared to chlorine, as seen in the boronic acid derivative . Aminomethyl Group: This group increases solubility in polar solvents and enables further derivatization (e.g., amidation), contrasting with the inert methyl group in the boronic acid analog.

Biological Relevance :

- Imidazole derivatives (e.g., compound 5 in Table 1) exhibit antimicrobial activity , suggesting the target compound could be modified for similar applications.

- The ester group’s hydrolytic lability differentiates it from boronic acids, which are stable under physiological conditions .

Research Findings and Data Gaps

- Thermal Stability : PPA-mediated syntheses (used for related compounds ) suggest the target compound may degrade above 140°C, necessitating controlled reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.